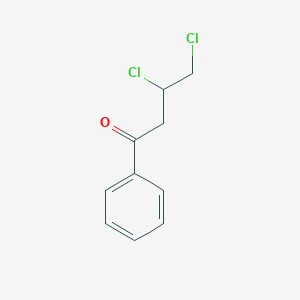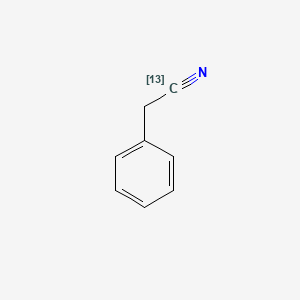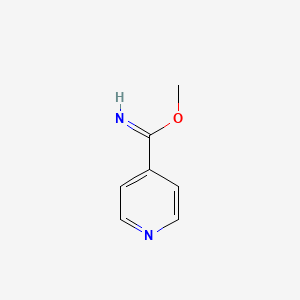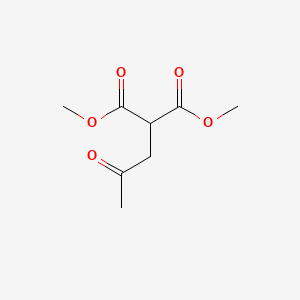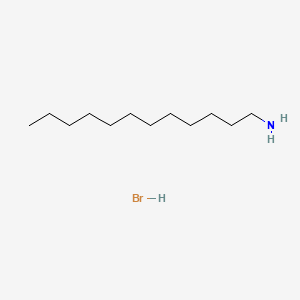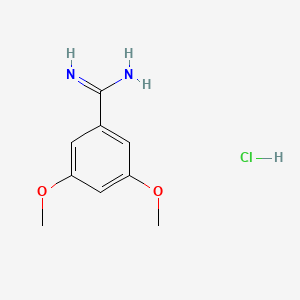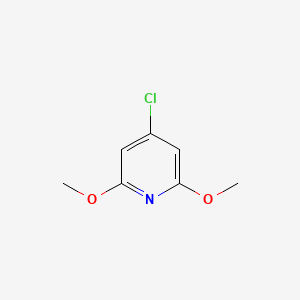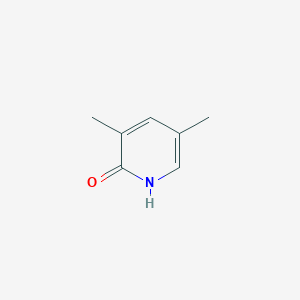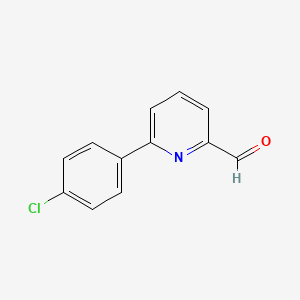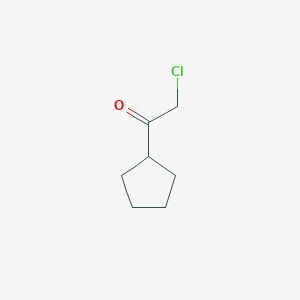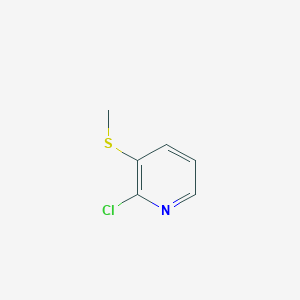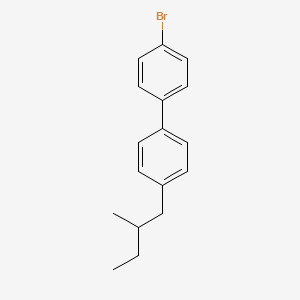
4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl
Overview
Description
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a bromine atom and a 2-methylbutyl group attached to the para positions of the two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl typically involves the following steps:
Bromination of Biphenyl: Biphenyl is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromobiphenyl.
Alkylation: The 4-bromobiphenyl undergoes Friedel-Crafts alkylation with 2-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or alkoxide (RO⁻) under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like carboxylic acids.
Reduction: The biphenyl core can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: 4-Hydroxy-4’-(2-methylbutyl)-1,1’-biphenyl.
Oxidation: 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl-4-carboxylic acid.
Reduction: 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl.
Scientific Research Applications
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl depends on its interaction with molecular targets. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The biphenyl core can participate in π-π interactions, influencing its binding to biological targets. The 2-methylbutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-(2-methylpropyl)-1,1’-biphenyl
- 4-Bromo-4’-(2-ethylbutyl)-1,1’-biphenyl
- 4-Bromo-4’-(2-methylpentyl)-1,1’-biphenyl
Uniqueness
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and the 2-methylbutyl group, which can influence its reactivity and interactions. The presence of the 2-methylbutyl group can enhance its lipophilicity compared to similar compounds, potentially affecting its solubility and biological activity.
Properties
IUPAC Name |
1-bromo-4-[4-(2-methylbutyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUKCBXDUGJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546691 | |
| Record name | 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62614-29-3 | |
| Record name | 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


